

# N-Methyl-N-(4-nitrophenyl)acetamide basic properties

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** *N-Methyl-N-(4-nitrophenyl)acetamide*

**CAS No.:** 121-95-9

**Cat. No.:** B085575

[Get Quote](#)

## An In-depth Technical Guide to **N-Methyl-N-(4-nitrophenyl)acetamide**

This guide provides a comprehensive technical overview of **N-Methyl-N-(4-nitrophenyl)acetamide**, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, characterization, applications, and safety protocols, grounding all information in authoritative scientific data.

## Introduction and Compound Profile

**N-Methyl-N-(4-nitrophenyl)acetamide**, with CAS Number 121-95-9, is a nitro-substituted aromatic amide.<sup>[1][2]</sup> Its structure is characterized by an acetamide group where the nitrogen is substituted with both a methyl group and a 4-nitrophenyl group. This substitution pattern imparts specific chemical properties that make it a valuable precursor in multi-step organic syntheses. Notably, it is recognized as an organic synthesis intermediate and has been identified as an impurity in the manufacturing of Nilotinib, a tyrosine kinase inhibitor.<sup>[1]</sup> Its role

as a building block in the synthesis of more complex molecules underscores the importance of understanding its core properties and reactivity.

## Physicochemical and Structural Properties

The fundamental properties of **N-Methyl-N-(4-nitrophenyl)acetamide** are critical for its handling, application in reactions, and purification. These core characteristics are summarized in the table below.

Property	Value	Source(s)
CAS Number	121-95-9	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	194.19 g/mol	[1][2][3]
Appearance	White to light yellow solid	[2]
Melting Point	153-154 °C	[1][2]
EINECS Number	204-511-1	[2]

## Synthesis and Mechanistic Considerations

The synthesis of **N-Methyl-N-(4-nitrophenyl)acetamide** is not as commonly documented as its non-methylated analogue, N-(4-nitrophenyl)acetamide. However, a logical and effective synthetic route involves the N-methylation of N-(4-nitrophenyl)acetamide. This parent compound is readily synthesized via the electrophilic nitration of acetanilide.

### Part A: Synthesis of N-(4-nitrophenyl)acetamide (Precursor)

The foundational step is the nitration of N-phenylacetamide (acetanilide).<sup>[4]</sup> The acetamido group (-NHCOCH<sub>3</sub>) is an ortho-, para-directing activator. The reaction with a nitrating mixture (sulfuric and nitric acid) predominantly yields the para-isomer due to the steric hindrance at the ortho position from the bulky acetamido group.<sup>[4][5]</sup>

Causality Behind Experimental Choices:

- **Acetanilide as Starting Material:** The amino group of aniline is first protected by acetylation to form acetanilide. This prevents oxidation of the amino group by the strong nitric acid and moderates its activating effect, preventing polysubstitution.
- **Nitrating Mixture (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>):** Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO<sub>2</sub><sup>+</sup>), which is the active agent in aromatic nitration.[4]
- **Temperature Control:** The reaction is highly exothermic. Maintaining a low temperature (below 20°C) is crucial to prevent the formation of byproducts and ensure regioselectivity.[4]

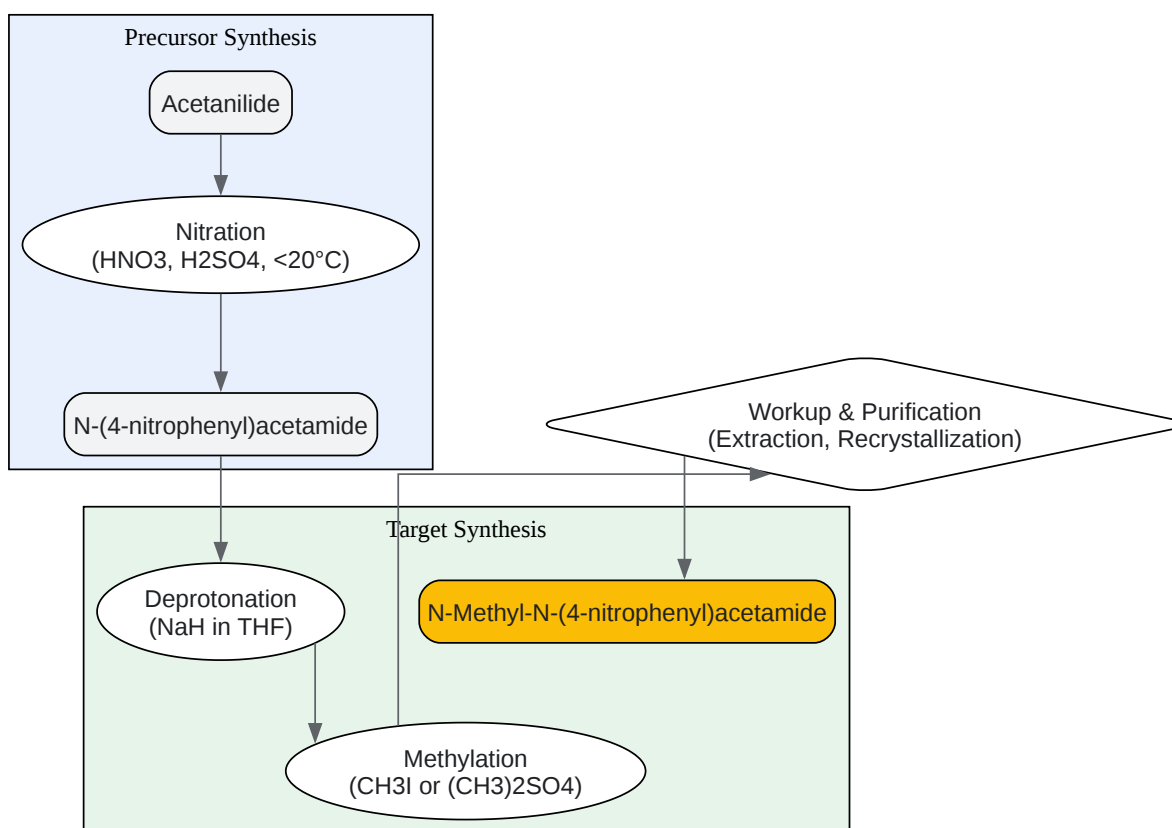
## Part B: N-Methylation of N-(4-nitrophenyl)acetamide

While a specific, detailed protocol for the methylation of N-(4-nitrophenyl)acetamide to the target compound is not readily available in the searched literature, a standard approach would involve deprotonation of the amide nitrogen followed by reaction with a methylating agent.

Proposed Experimental Protocol:

- **Deprotonation:** Dissolve N-(4-nitrophenyl)acetamide in a suitable aprotic solvent (e.g., anhydrous THF or DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the amide nitrogen, forming the corresponding sodium salt. The evolution of hydrogen gas indicates the progress of the reaction.
- **Methylation:** Once deprotonation is complete, add a methylating agent like methyl iodide (CH<sub>3</sub>I) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>) dropwise to the reaction mixture, maintaining the low temperature.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Workup and Purification:** Quench the reaction carefully by adding water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield **N-Methyl-N-(4-nitrophenyl)acetamide**.

Self-Validating System: The success of this protocol is validated at each stage. Complete deprotonation is confirmed by the cessation of H<sub>2</sub> gas evolution. Reaction completion is verified by TLC analysis, showing the disappearance of the starting material spot and the appearance of a new product spot. The final product's identity and purity are confirmed through spectroscopic analysis (NMR, IR, MS) and melting point determination.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-Methyl-N-(4-nitrophenyl)acetamide**.

## Spectroscopic Characterization

Authenticating the structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For **N-Methyl-N-(4-nitrophenyl)acetamide**, the expected signals are:
  - A singlet for the methyl protons (-N-CH<sub>3</sub>) around 3.3 ppm.[6]
  - A singlet for the acetyl protons (-CO-CH<sub>3</sub>) around 2.0 ppm.[6]
  - Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group are expected around 8.3 ppm, and the protons meta to the nitro group are expected around 7.4 ppm.[6]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum reveals the different types of carbon atoms. Key expected resonances include:
  - A peak for the methyl carbon (-N-CH<sub>3</sub>) around 37 ppm.[6]
  - A peak for the acetyl methyl carbon (-CO-CH<sub>3</sub>) around 22 ppm.[6]
  - A peak for the carbonyl carbon (C=O) around 170 ppm.[6]
  - Four distinct signals in the aromatic region between 125-150 ppm.[6]

### Infrared (IR) Spectroscopy

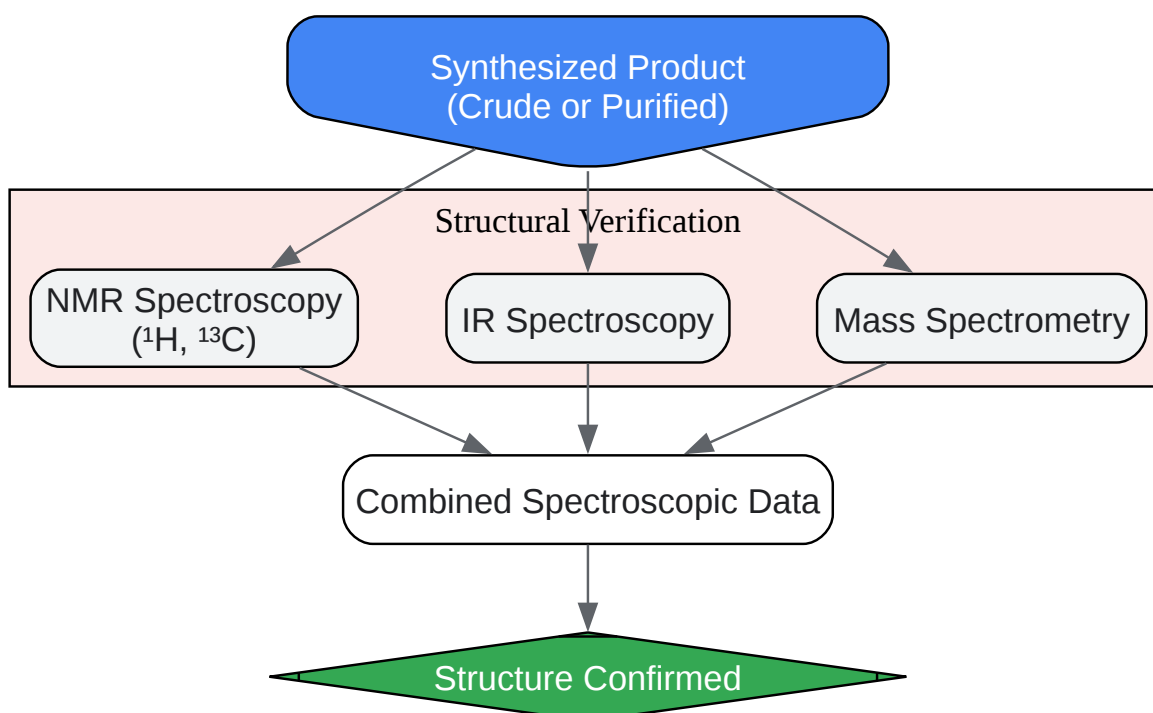
While a specific spectrum for the target compound is not available, IR spectroscopy is invaluable for identifying key functional groups. The expected characteristic absorption bands would be:

- Strong C=O Stretch: A strong absorption band for the amide carbonyl group, typically found around 1660-1690 cm<sup>-1</sup>.

- N-O Asymmetric & Symmetric Stretches: Two strong bands characteristic of the nitro group, typically appearing near  $1500\text{-}1550\text{ cm}^{-1}$  (asymmetric) and  $1330\text{-}1370\text{ cm}^{-1}$  (symmetric).
- C-H Stretches: Aromatic C-H stretches just above  $3000\text{ cm}^{-1}$  and aliphatic C-H stretches just below  $3000\text{ cm}^{-1}$ .
- Aromatic C=C Bends: Peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **N-Methyl-N-(4-nitrophenyl)acetamide** (MW = 194.19), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 194$ .



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of the synthesized product.

## Applications and Research Significance

**N-Methyl-N-(4-nitrophenyl)acetamide** serves primarily as a specialized intermediate in organic synthesis. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

- **Pharmaceutical Intermediate:** It is identified as a potential impurity and intermediate in the synthesis of kinase inhibitors like Nilotinib.[1] The structurally similar compound, 2-chloro-**N-methyl-N-(4-nitrophenyl)acetamide**, is a key intermediate for Nintedanib, another potent kinase inhibitor.[7][8] This highlights the role of this molecular scaffold in medicinal chemistry.
- **Synthetic Building Block:** The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations (e.g., diazotization, acylation, alkylation). The amide bond can also be hydrolyzed under certain conditions. This functional versatility makes it a useful starting point for creating more complex molecules.

## Safety, Handling, and Storage

Proper handling of **N-Methyl-N-(4-nitrophenyl)acetamide** is essential to ensure laboratory safety.

Hazard Identification:

- The compound is classified as an irritant.[2]
- **GHS Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

Recommended Handling Protocols:

- **Personal Protective Equipment (PPE):** Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- **Ventilation:** Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[10][11]
- **Exposure Avoidance:** Avoid direct contact with skin, eyes, and clothing.[10][11] In case of contact, rinse the affected area thoroughly with water.[12]

- Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for proper disposal.[11]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10]
- Keep separated from open flames, heat sources, and strong oxidizing agents.[1][12]  
Recommended storage temperatures are often between 2-8°C for long-term stability.[2]

## References

- Wanhe Chemical. **N-methyl-N-(4-nitrophenyl)acetamide** CAS 121-95-9.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O as Promoter and Nitro Source. The Royal Society of Chemistry.
- ChemicalBook. **N-methyl-N-(4-nitrophenyl)acetamide** | 121-95-9.
- BLDpharm. 121-95-9|**N-Methyl-N-(4-nitrophenyl)acetamide**.
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Fisher Scientific. SAFETY DATA SHEET - 2'-Methyl-4'-nitroacetanilide.
- Fisher Scientific.
- Anax Laboratories. 121-95-9 | **N-methyl-N-(4-nitrophenyl)acetamide**.
- Fisher Scientific.
- ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide.
- ChemicalBook. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. N-methyl-n-\(4-nitrophenyl\)acetamide Cas 121-95-9-Wanhe Chemical \[wanhechemical.com\]](#)

- [2. N-methyl-N-\(4-nitrophenyl\)acetamide | 121-95-9 \[m.chemicalbook.com\]](#)
- [3. anaxlab.com \[anaxlab.com\]](#)
- [4. jcbosc.org \[jcbosc.org\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. rsc.org \[rsc.org\]](#)
- [7. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-\(4-nitrophenyl\) acetamide - Google Patents \[patents.google.com\]](#)
- [8. N-methyl-2-\(4-methylpiperazin-1-yl\)-N-\(4-nitrophenyl\)acetamide CAS#: 1139453-98-7 \[m.chemicalbook.com\]](#)
- [9. 121-95-9|N-Methyl-N-\(4-nitrophenyl\)acetamide|BLD Pharm \[bldpharm.com\]](#)
- [10. fishersci.com \[fishersci.com\]](#)
- [11. southwest.tn.edu \[southwest.tn.edu\]](#)
- [12. fishersci.com \[fishersci.com\]](#)
- [To cite this document: BenchChem. \[N-Methyl-N-\(4-nitrophenyl\)acetamide basic properties\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b085575/docs#n-methyl-n-4-nitrophenyl-acetamide-basic-properties\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)